molecular formula C6H5F6N3OS B2432081 [(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea CAS No. 691879-66-0

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea

Cat. No.: B2432081
CAS No.: 691879-66-0
M. Wt: 281.18
InChI Key: DDCRDTTVMHRJFL-VVHNFQOZSA-N
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Description

“[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea” is a compound with the IUPAC name (2Z)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-thiosemicarbazone . It has a molecular weight of 281.18 .


Molecular Structure Analysis

The molecule is planar with a C=S bond distance of 1.71 Å and average C-N distances of 1.33 Å . The InChI code is 1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1,14H,(H3,13,15,17) .


Chemical Reactions Analysis

Thiourea derivatives, including “this compound”, can participate in various chemical reactions. For instance, bifunctional thiourea derivatives can catalyze the Michael reaction of malonates with various nitro olefins .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 281.18 . More specific physical and chemical properties such as melting point, solubility, and density are not provided in the search results.

Scientific Research Applications

Cycloaddition and Catalysis

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea, as a derivative of thiourea, plays a role in cycloaddition reactions. For instance, thiourea participates in [3+2] cycloaddition with donor-acceptor cyclopropanes, serving as a versatile reagent in synthesizing 2-amino-dihydrothiophenes. This reaction, catalyzed by Yb(OTf)3, demonstrates thiourea's multifunctional capacity, offering a C=S double bond, acting as an amino source, and functioning as a decarbalkoxylation reagent (Xie et al., 2019). Furthermore, organocatalytic synthesis exploits thiourea derivatives, like bifunctional thiourea catalysts, in the asymmetric oxa-1,3-dipolar cycloaddition of ketones with azomethine ylides, leading to the synthesis of chiral CF3-containing oxazolidines and 1,2-amino alcohols. This methodology highlights the synthesis of structurally significant molecules in medicinal chemistry (Zhu et al., 2020).

Material Science and Crystallography

In the realm of material science, thiourea derivatives are integral to the synthesis and structural characterization of materials. For example, N-[(propan-2-ylidene)amino]thiourea single crystals, grown via the solution growth technique, have their nucleation parameters like metastable zone width, induction period, and interfacial energy meticulously studied. These parameters are vital in material science for understanding crystal growth dynamics (Pandian et al., 2015). In another study, the influence of glycine on the nonlinear optical properties of zinc (tris) thiourea sulfate (ZTS) single crystal was investigated, showcasing the role of thiourea derivatives in enhancing the second harmonic generation (SHG) efficiency, a key factor in photonics and optoelectronics (Dhumane et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . For detailed safety information and handling precautions, one should refer to the material safety data sheet (MSDS) .

Mechanism of Action

Target of Action

Thiourea derivatives have been known to exhibit antibacterial activity , suggesting that their targets could be bacterial enzymes or proteins.

Mode of Action

It is suggested that thioureas, including this compound, may act as brønsted acid/base catalysts . This means they can donate or accept protons, facilitating chemical reactions.

Biochemical Pathways

Thiourea derivatives have been reported to inhibit enzymes such as α-amylase and glucose-6-phosphatase (g6pase) , suggesting that they may affect carbohydrate metabolism.

Result of Action

Thiourea derivatives have been reported to exhibit antibacterial and antioxidant activities , suggesting that they may exert a protective effect against oxidative stress and bacterial infections.

Properties

IUPAC Name

[(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6N3OS/c7-5(8,9)2(14-15-4(13)17)1-3(16)6(10,11)12/h1H2,(H3,13,15,17)/b14-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCRDTTVMHRJFL-VVHNFQOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NNC(=S)N)C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=N/NC(=S)N)/C(F)(F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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